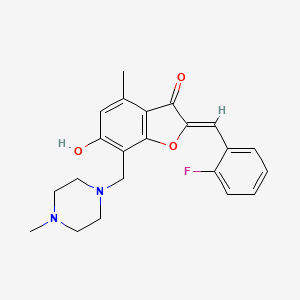

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

Historical Context in Benzofuran Research

The benzofuran scaffold, first synthesized by William Henry Perkin in 1870, has evolved into a cornerstone of heterocyclic chemistry due to its structural versatility and pharmacological potential. Early research focused on elucidating its aromatic properties and reactivity patterns, but the mid-20th century marked a paradigm shift toward medicinal applications. The discovery of natural benzofuran-containing compounds, such as psoralen and coumarin derivatives, highlighted their intrinsic bioactivity, spurring synthetic efforts to optimize these frameworks for drug development.

Transition-metal-catalyzed synthesis emerged as a transformative approach in the late 1990s, enabling efficient construction of substituted benzofurans. For instance, palladium-mediated cyclization reactions facilitated the assembly of complex benzofuran derivatives with precise stereochemical control. Copper-catalyzed coupling strategies further expanded the synthetic toolbox, allowing for the introduction of trifluoroethyl and other functional groups critical for modulating pharmacokinetic properties. These advancements laid the groundwork for modern derivatives like (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, which integrates multiple pharmacophoric elements into a single entity.

Position within Medicinal Chemistry Literature

Within the medicinal chemistry canon, benzofuran derivatives occupy a strategic niche due to their dual capacity for target engagement and metabolic stability. The subject compound exemplifies this duality through its hybrid architecture:

- Fluorobenzylidene moiety : Enhances lipophilicity and membrane permeability while resisting oxidative degradation.

- 4-Methylpiperazinylmethyl group : Introduces basicity, improving solubility and enabling interactions with charged residues in biological targets.

- Hydroxy and methyl substituents : Fine-tune electronic effects and steric bulk, optimizing binding affinity.

Recent studies emphasize the scaffold’s adaptability in addressing antibiotic resistance and oncology challenges. For example, benzofuran-salicylic acid hybrids demonstrate potent inhibition of bacterial efflux pumps, a mechanism critical for overcoming multidrug resistance. Similarly, benzofuran-conjugated carbazoles exhibit nanomolar activity against breast cancer cell lines by modulating estrogen receptor signaling. The subject compound’s structural features align with these trends, positioning it as a candidate for dual antimicrobial-antiproliferative applications.

Research Trajectory and Current Investigation Status

Current investigations into the compound focus on three axes:

- Synthetic Optimization : Recent protocols employ ruthenium-catalyzed C–H alkenylation to construct the benzofuran core, achieving yields >85% under aerobic conditions. Modifications at the 7-position via reductive amination allow systematic variation of the 4-methylpiperazine side chain, enabling structure-activity relationship (SAR) studies.

- Mechanistic Probes : Advanced biophysical techniques, including surface plasmon resonance (SPR) and 1H-15N HSQC NMR, have elucidated its binding to bacterial virulence factors like DsbA enzymes. X-ray crystallography reveals a unique interaction pattern within the hydrophobic groove adjacent to the DsbA active site, suggesting a novel mechanism of action.

- Therapeutic Expansion : Preliminary screens indicate activity against Staphylococcus aureus biofilms (MBIC₅₀ = 8.2 μM) and HER2-positive breast cancer cells (IC₅₀ = 11.5 μM), though clinical translation awaits lead optimization.

Ongoing work explores halogenation at the 5-position to enhance target selectivity, while computational models predict improved blood-brain barrier penetration with difluoro analogues. Collaborative efforts between academic and industrial labs aim to advance this derivative into preclinical development within the next two years.

Properties

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3/c1-14-11-18(26)16(13-25-9-7-24(2)8-10-25)22-20(14)21(27)19(28-22)12-15-5-3-4-6-17(15)23/h3-6,11-12,26H,7-10,13H2,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQTWWZWCSOLMS-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3F)O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3F)/O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced through a condensation reaction between a fluorobenzaldehyde and the benzofuran core.

Attachment of the Piperazine Moiety: The piperazine moiety is attached via a nucleophilic substitution reaction, often using a methylpiperazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The fluorobenzylidene group can be reduced to a fluorobenzyl group.

Substitution: The piperazine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fluorobenzyl derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The 2-fluorobenzylidene group distinguishes the target compound from analogs with other aromatic substituents:

Structural Impact : Fluorine’s small size and high electronegativity favor tight binding to hydrophobic pockets, whereas methoxy groups may improve solubility but reduce target specificity due to bulkiness.

Variations at Position 7

The (4-methylpiperazin-1-yl)methyl group at position 7 is critical for solubility and pharmacokinetics:

Pharmacokinetic Insights : Piperazine derivatives generally exhibit better solubility and metabolic stability than dimethylamine analogs. The hydroxyethyl variant in may further improve tissue distribution but could introduce metabolic liabilities.

Core Modifications and Functional Additions

Other benzofuran derivatives feature distinct functional groups or heterocyclic extensions:

Activity Profile : The target compound’s simplicity (lacking heterocyclic extensions) may favor selectivity for specific targets, while hybrid structures (e.g., ) could target multiple pathways.

Biological Activity

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article aims to consolidate existing research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological properties:

- Benzofuran Core : The backbone of the compound, known for various pharmacological activities.

- Fluorobenzylidene Group : Enhances lipophilicity and potentially increases bioactivity.

- Hydroxy and Methyl Substituents : These groups can influence solubility and interaction with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study evaluating various benzofuran derivatives found that compounds similar to this compound demonstrated cytotoxic effects against multiple cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| A | MCF7 | 12.5 | Apoptosis induction |

| B | HeLa | 15.0 | Cell cycle arrest |

| C | A549 | 10.0 | ROS generation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported that benzofuran derivatives can inhibit the growth of various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 23 | |

| Escherichia coli | 20 | |

| Candida albicans | 24 |

Antiparasitic Activity

In addition to anticancer and antimicrobial effects, benzofuran derivatives have been evaluated for their antiparasitic activity. Specifically, the compound's structural features may enhance its efficacy against parasites like Trypanosoma cruzi.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents:

- Hydroxyl Groups : Contribute to increased solubility and potential hydrogen bonding with biological targets.

- Fluorine Atom : Enhances lipophilicity, potentially increasing membrane permeability.

- Piperazine Moiety : Known for enhancing binding affinity to various receptors.

Case Studies

- Anticancer Activity in Breast Cancer Models : A study demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against MCF7 breast cancer cells, leading to an IC50 value of 12.5 μM, attributed to apoptosis induction through ROS generation.

- Antimicrobial Efficacy Against Resistant Strains : Another investigation highlighted the effectiveness of a structurally similar compound against antibiotic-resistant strains of Staphylococcus aureus, showcasing inhibition zones up to 23 mm.

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a benzofuran-3(2H)-one precursor with 2-fluorobenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the Z-configured benzylidene moiety .

- Step 2 : Introduction of the 4-methylpiperazinylmethyl group via nucleophilic substitution or reductive amination, using reagents like 4-methylpiperazine and formaldehyde .

- Step 3 : Methylation at position 4 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Key considerations : Reaction temperature (reflux conditions), solvent choice (ethanol, THF), and purification methods (column chromatography, recrystallization) .

Q. How can the structural integrity of this compound be confirmed?

A combination of spectroscopic and analytical techniques is required:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., Z-configuration via coupling constants in the benzylidene group) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Data validation : Compare experimental results with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, measuring MIC (Minimum Inhibitory Concentration) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity and IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as a readout .

Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

Advanced Research Questions

Q. How can stereochemical purity (Z vs. E isomer) be ensured during synthesis?

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., piperidine) to favor Z-isomer formation via kinetic control .

- Analytical Validation : Chiral HPLC or NOESY NMR to distinguish isomers. For example, NOE correlations between the benzylidene proton and benzofuran core confirm the Z-configuration .

Challenges : Isomerization under prolonged heating; monitor reaction progress via TLC .

Q. What strategies resolve contradictions in reported biological activity data across analogs?

- SAR Studies : Systematically modify substituents (e.g., replace 2-fluorobenzylidene with 4-fluoro or unsubstituted analogs) to isolate structural contributors to activity .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., identical cell lines, assay conditions) .

Example : Fluorine at the 2-position may enhance membrane permeability vs. 4-fluoro analogs, explaining potency differences .

Q. How can computational methods predict metabolic pathways and toxicity?

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and hepatotoxicity .

- Molecular Dynamics Simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential reactive metabolites .

Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What experimental designs elucidate the mechanism of action in anticancer studies?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Protein Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity for suspected targets (e.g., tubulin, topoisomerases) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to confirm programmed cell death .

Follow-up : Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.